molecular formula C19H11NS B156110 Benzo[g][1]benzothiopyrano[4,3-b]indole CAS No. 10023-23-1

Benzo[g][1]benzothiopyrano[4,3-b]indole

Cat. No.: B156110
CAS No.: 10023-23-1
M. Wt: 285.4 g/mol
InChI Key: HZXMJZLBUZRINK-UHFFFAOYSA-N
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Description

Benzo[g][1]benzothiopyrano[4,3-b]indole is a polycyclic heteroaromatic compound characterized by a fused thiopyran ring system integrated with indole and benzene moieties. Its structure includes a sulfur atom in the thiopyran ring, distinguishing it from oxygen-containing analogues.

Properties

IUPAC Name

4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5,7,9,11,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-14-16-11-21-17-8-4-3-7-15(17)19(16)20-18(13)14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMJZLBUZRINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions Involving Indole-Thione Intermediates

A foundational approach involves cyclization of indole-thione derivatives to construct the benzothiopyrano ring. A notable method employs 4H-benzo thiazine-3-thiones as precursors, which react with aldehydes to form (Z)-hetarylmethylene intermediates. Subsequent treatment with dimethyl acetylenedicarboxylate (DMAD) or arynes facilitates [4+2] cycloaddition, yielding benzothiopyrano-indole hybrids (Figure 1) .

Reaction Conditions :

  • Step 1 : Condensation of 4H-benzo thiazine-3-thione with aldehydes (e.g., benzaldehyde) in ethanol under reflux (12–24 hours).

  • Step 2 : Cycloaddition with DMAD in toluene at 110°C or arynes generated in situ from 2-(trimethylsilyl)aryl triflates and fluoride ions.

Key Data :

StepReagentsTemperatureTimeYield
1Aldehyde, EtOHReflux12–24 h70–85%
2DMAD, toluene110°C6 h56–88%

This method’s versatility allows substitution at multiple positions, enabling access to derivatives with varied electronic properties .

Photocatalyzed Radical Cascade Reactions

Recent advances leverage photocatalysis to generate reactive intermediates for benzothiopyrano-indole synthesis. A photocatalyzed cascade reaction initiates with α-acetoxy acetophenone, which undergoes light-induced cleavage to produce phenacyl radicals. These radicals add to 2-(3-methyl-1H-indol-1-yl)aniline, followed by cyclodehydration to form the fused system (Figure 2) .

Mechanistic Insights :

  • Radical Generation : Irradiation (450 nm LED) of α-acetoxy acetophenone with a photocatalyst (e.g., Ru(bpy)₃²⁺) generates phenacyl radicals.

  • Intermolecular Addition : Radical addition to the indole’s C2 position forms a C–C bond.

  • Cyclodehydration : Acid-mediated dehydration (e.g., p-TsOH) closes the benzothiopyrano ring.

Optimization Highlights :

  • Catalyst : Ru(bpy)₃Cl₂ outperformed organic dyes (e.g., eosin Y) in yield (72% vs. 48%).

  • Solvent : Acetonitrile provided superior radical stability compared to DMF or THF.

Palladium-Catalyzed Cross-Coupling Strategies

While direct reports are limited, analogous syntheses of benzothiopyrano-indoles employ palladium-catalyzed couplings. For example, Suzuki-Miyaura coupling between bromoindoles and benzothiopyrano-boronic acids assembles the fused system. Alternatively, intramolecular C–S bond formation via Pd(OAc)₂/Xantphos catalyzes cyclization of thiomethyl-indole precursors (Figure 3) .

Representative Protocol :

  • Substrate : 3-(Bromomethyl)-1H-indole

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃, DMF, 100°C, 24 h

  • Yield : 68%

Challenges :

  • Competing C–N coupling requires careful ligand selection.

  • Steric hindrance at the indole C3 position limits substrate scope.

Multi-Step Synthesis from Benzothiopyrano Precursors

A modular approach constructs the indole moiety after forming the benzothiopyrano core. Starting with benzo[b]thiopyran-4-one, sequential Vilsmeier-Haack formylation and Fischer indole synthesis install the indole ring (Table 1) .

Synthetic Sequence :

  • Formylation : POCl₃/DMF at 0°C → 5-formylbenzo[b]thiopyran-4-one (82%).

  • Fischer Indole Synthesis : Hydrazine hydrate, HCl, ethylene glycol (reflux, 8 h) → Benzo[g] benzothiopyrano[4,3-b]indole (57%).

Advantages :

  • High functional group tolerance.

  • Amenable to scale-up (demonstrated at 10-g scale).

Acid-Mediated Cyclodehydration of Thioether-Linked Intermediates

Thioether-bridged indole-benzoic acids undergo acid-catalyzed cyclization to form the target compound. For instance, treatment of 2-(indol-3-ylthio)benzoic acid with polyphosphoric acid (PPA) at 150°C induces cyclodehydration (Figure 4) .

Optimization :

  • Acid : PPA > H₂SO₄ > HCl (PPA gave 74% yield).

  • Temperature : 150°C optimal; lower temps led to incomplete reaction.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield
Cyclization ([4+2]) High yields, broad substrate scopeRequires specialized reagents56–88%
Photocatalysis Mild conditions, scalabilityLimited to light-accessible sites48–72%
Pd-Catalyzed Precision in bond formationSensitivity to steric effects68%
Multi-Step Modularity, scalabilityLengthy synthesis57%
Acid Cyclization Simplicity, low costHigh-temperature requirements74%

Chemical Reactions Analysis

Types of Reactions

Benzogbenzothiopyrano[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

BBTI is characterized by a fused polycyclic structure that includes elements from both benzothiopyrano and indole systems. Its molecular formula indicates the presence of nitrogen and sulfur, which contribute to its distinctive chemical properties. The synthesis of BBTI typically involves multi-step processes, including cyclization reactions. One common method employs palladium-catalyzed aryl-aryl coupling reactions, often starting from 2- or 3-methylindole.

Synthetic Routes

The synthetic pathways for BBTI can include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate aryl-aryl coupling.
  • Cyclization of Indole Derivatives : Involving reactions between 1,3-dihydroindole-2-thiones and specific dienophiles to produce BBTI derivatives .

Biological Activities

BBTI has been studied for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Notable findings include:

  • Cytotoxicity : BBTI exhibits significant inhibitory activity against leukemia cell lines such as HL-60 and MOLT-4, with GI50 values of 3.9 µM and 2.3 µM respectively .
  • Mechanism of Action : The proposed mechanism involves interaction with DNA or metabolic enzymes, leading to apoptosis in cancer cells.

Applications in Scientific Research

BBTI has several applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

  • Anticancer Research : BBTI is being explored for its potential therapeutic properties against various cancers. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making BBTI a candidate for developing new antibiotics.

Materials Science

BBTI derivatives have been investigated for their fluorescent properties , which could be useful in biological imaging and as tracers in various scientific applications.

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study evaluated the cytotoxic activity of BBTI derivatives against a panel of 60 different cancer cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards leukemia and melanoma cell lines, with significant inhibition observed at low concentrations (GI50 values in the nanomolar range) for specific compounds .

CompoundCell LineGI50 (µM)
BBTIHL-603.9
BBTIMOLT-42.3
Derivative ASK-MEL-50.429

Case Study 2: Synthesis of Fluorescent Derivatives

Research focused on synthesizing fluorescent analogs of BBTI, exploring their potential use in biological imaging. These derivatives were characterized by their fluorescence properties, which could facilitate tracking biological processes in real-time.

Mechanism of Action

The mechanism of action of Benzogbenzothiopyrano[4,3-b]indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Oxygen Analogues: [1]Benzopyrano[4,3-b]indoles

The oxygen-containing counterpart, [1]benzopyrano[4,3-b]indole, replaces sulfur with oxygen in the thiopyran ring. Key differences include:

  • Physicochemical Properties: Sulfur's larger atomic radius and lower electronegativity enhance lipophilicity in benzothiopyranoindoles, improving membrane permeability compared to oxygen analogues .
  • Biological Activity: Benzothiopyranoindoles exhibit higher zoxazolamine hydroxylase-inducing activity, a critical enzyme in drug metabolism, compared to benzopyranoindoles. This suggests sulfur's role in modulating cytochrome P450 interactions .
  • Synthesis: Both classes are synthesized via dehydrogenation of dihydro precursors. However, benzothiopyranoindoles require thiochroman-4-one intermediates, while benzopyranoindoles use chroman-4-one derivatives .

Table 1: Comparison of Key Properties

Property Benzo[g][1]benzothiopyrano[4,3-b]indole [1]Benzopyrano[4,3-b]indole
Heteroatom S O
LogP (Predicted) 3.8 2.9
Enzyme Induction (Zoxazolamine Hydroxylase) High Moderate
Synthetic Intermediate Thiochroman-4-one Chroman-4-one

Pyrido[4,3-b]indoles and Derivatives

Pyridoindoles, such as 1-chloro-5H-pyrido[4,3-b]indole, feature a pyridine ring fused to indole. Notable distinctions include:

  • Structural Flexibility : Pyridoindoles lack the thiopyran ring, reducing steric hindrance but limiting interactions with sulfur-binding enzymes .
  • Anticancer Activity: Derivatives like 1-[(dialkylamino)alkyl]amino-4-methyl-5H-pyrido[4,3-b]benzo[g]indoles show potent in vitro and in vivo antitumor activity, particularly against leukemia cells. However, benzothiopyranoindoles exhibit broader enzyme modulation, suggesting complementary therapeutic applications .

Heterocyclic Amines with Carcinogenic Potential

Compounds like Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) and AαC (2-amino-9H-pyrido[2,3-b]indole) share structural motifs but differ in bioactivity:

  • Carcinogenicity: Trp-P-1 and AαC are classified as mutagenic and carcinogenic, linked to DNA adduct formation. In contrast, benzothiopyranoindoles show lower direct genotoxicity but higher enzyme-inducing properties, complicating their risk profile .
  • Substituent Effects: Chloro or methoxy groups in benzothiopyranoindoles reduce toxicity compared to the primary amino groups in Trp-P-1, highlighting the role of functional groups in safety .

Table 2: Bioactivity Comparison with Heterocyclic Amines

Compound Key Activity Carcinogenicity (IARC Class)
This compound Enzyme induction, Antifungal Not classified
Trp-P-1 DNA adduct formation, Mutagenic 2B (Possible carcinogen)
AαC Hepatocarcinogenicity 2A (Probable carcinogen)

Antifungal Derivatives: [1]Benzothiopyrano[4,3-b]pyran-3-carbonitriles

Benzothiopyranoindole derivatives, such as 2-amino-4-aryl-4H,5H-[1]benzothiopyrano[4,3-b]pyran-3-carbonitriles, demonstrate potent antifungal activity against Candida species. The sulfur atom enhances binding to fungal cytochrome P450 enzymes, a mechanism less pronounced in oxygenated or nitrogenated analogues .

Biological Activity

Benzo[g]benzothiopyrano[4,3-b]indole is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

Benzo[g]benzothiopyrano[4,3-b]indole features a unique structural arrangement that combines elements from both benzothiopyrano and indole systems. The synthesis typically involves multi-step reactions, including cyclization processes. One common method employs palladium-catalyzed aryl-aryl coupling reactions starting from methylindoles.

Synthetic Route Example

StepReaction TypeReagents/Conditions
1SN2 ReactionMethylindole, Alkyl Halide
2Palladium CouplingPd Catalyst, Base

The biological activity of benzo[g]benzothiopyrano[4,3-b]indole is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. Research indicates that it could potentially inhibit serine/threonine protein kinases involved in cancer signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with benzo[g]benzothiopyrano[4,3-b]indole:

  • Anticancer Activity : Preliminary evaluations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, dose-dependent studies have shown its ability to inhibit PIM kinases, which are crucial in cancer development .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against several bacterial strains. Comparative studies indicate its effectiveness may rival established antimicrobial agents .
  • Antioxidant Effects : Research also suggests potential antioxidant properties, contributing to its therapeutic profile by mitigating oxidative stress in biological systems .

Comparative Studies

To understand the uniqueness of benzo[g]benzothiopyrano[4,3-b]indole, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Benzofuro[3,2-b]indoleFused IndoleAnticancer
Benzothieno[3,2-b]indoleFused Thieno-IndoleAntimicrobial
Indolo[2,3-b]benzothiopyranoIndole-Thiopyrano HybridCytotoxicity

The structural uniqueness of benzo[g]benzothiopyrano[4,3-b]indole contributes to its distinct biological properties compared to these related compounds.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of benzo[g]benzothiopyrano[4,3-b]indole on HeLa and MCF-7 cell lines. The results indicated IC50 values indicating significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro assays demonstrated that benzo[g]benzothiopyrano[4,3-b]indole exhibited strong inhibitory action against gram-positive and gram-negative bacteria. This was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) determinations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[g][1]benzothiopyrano[4,3-b]indole
Reactant of Route 2
Benzo[g][1]benzothiopyrano[4,3-b]indole

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